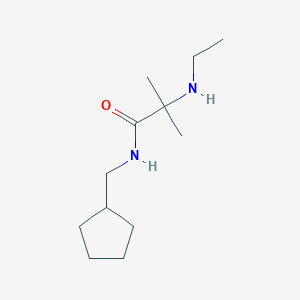![molecular formula C10H15NO4S2 B7568300 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7568300.png)
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid, also known as MTSMP, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, which is necessary for various physiological processes. The inhibition of carbonic anhydrase by 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been shown to have anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in acid-base balance, respiration, and bone resorption. 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has also been shown to have anti-tumor effects in various cancer cell lines. Additionally, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase and can be used at low concentrations. 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid is also stable in solution, making it easy to handle in experiments. However, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has some limitations. It is a sulfonamide derivative, which can limit its use in certain experiments. Additionally, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid can be toxic at high concentrations, which can limit its use in vivo experiments.
Future Directions
There are several future directions for the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in scientific research. One direction is the development of more potent and selective inhibitors of carbonic anhydrase. Another direction is the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid as a tool to study the role of carbonic anhydrase in cancer progression and metastasis. Additionally, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid can be used in the development of new anti-inflammatory drugs. Finally, the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in combination with other drugs may lead to the development of more effective cancer therapies.
Conclusion:
In conclusion, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid is a sulfonamide derivative that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, anti-tumor effects, and anti-inflammatory effects. 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has several advantages for lab experiments, but also has limitations. There are several future directions for the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in scientific research, including the development of more potent and selective inhibitors of carbonic anhydrase, and the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid as a tool to study the role of carbonic anhydrase in cancer progression and metastasis.
Synthesis Methods
The synthesis of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid involves the reaction between 5-methylthiophene-2-sulfonyl chloride and N-methylalanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid. The final product is purified through column chromatography to obtain a pure compound.
Scientific Research Applications
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has also been used as a tool to study the role of carbonic anhydrase in cancer progression and metastasis.
properties
IUPAC Name |
2-methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-7-5-6-8(16-7)17(14,15)11(4)10(2,3)9(12)13/h5-6H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMTZPILNHTBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N(C)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)
![4-[(2,3,5-Trifluorophenyl)carbamoylamino]butanoic acid](/img/structure/B7568260.png)

![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)

![2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7568287.png)

![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568309.png)

